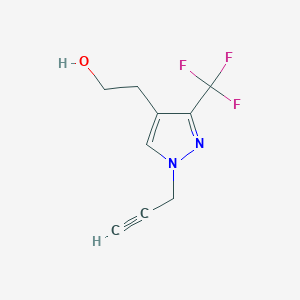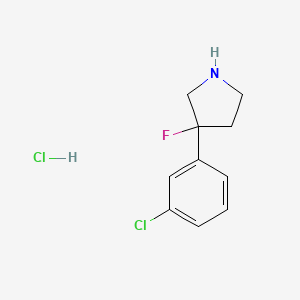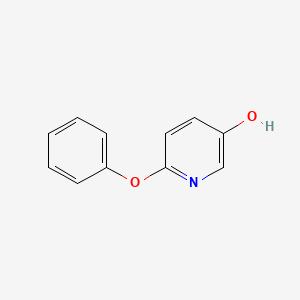
6-Phenoxypyridin-3-ol
Übersicht
Beschreibung
6-Phenoxypyridin-3-ol is a chemical compound with the molecular formula C11H9NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Phenoxypyridin-3-ol and its derivatives has been discussed in several studies . For instance, one study discusses the synthesis of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors . Another study discusses the synthesis of 2-Phenoxypyridin-3-yl derivatives .Molecular Structure Analysis
The molecular structure of 6-Phenoxypyridin-3-ol consists of a pyridine ring attached to a phenol group . The structure of this compound has been widely used in the molecular structure of pesticides .Chemical Reactions Analysis
The chemical reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antiangiogenic Activity
Research has demonstrated the antiangiogenic activities of 6-amido-2,4,5-trimethylpyridin-3-ols, a novel series based on 6-aminopyridin-3-ol. These compounds have shown significant potential in inhibiting angiogenesis-related pathologies, offering a foundation for the development of new angiogenesis inhibitors. The study highlighted that selected compounds from this series exhibited superior antiangiogenic and antitumor activities compared to known controls in a chick embryo chorioallantoic membrane assay (Lee et al., 2014).
Taste Enhancement
Another intriguing application is in the realm of taste enhancement, where N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, a novel taste enhancer referred to as alapyridaine, was synthesized. This compound, available both as a racemic mixture and in enantiopure forms, demonstrates the impact of structural variation on taste enhancement properties, offering insights into the development of new flavor enhancers (Villard et al., 2003).
OLED Applications
In the field of materials science, derivatives of 6-phenoxypyridin-3-ol, specifically blue-emitting bis-tridentate Ir(III) phosphors, have been synthesized and analyzed for their potential in organic light-emitting diodes (OLEDs). These compounds have shown promising efficiency and stability, contributing to advancements in the development of blue emitters for OLED technology. The research emphasizes the role of substituent effects on the emission properties and device performance (Kuo et al., 2018).
Anti-Inflammatory Applications
In pharmacological research focusing on inflammation, the 6-aminopyridin-3-ol scaffold has been identified as having significant anti-inflammatory activities, particularly in the context of inflammatory bowel disease (IBD). Structural modifications of this scaffold have led to the discovery of analogs with enhanced activity against colon inflammation, highlighting the potential for developing new therapeutic agents for IBD (Chaudhary et al., 2020).
Safety And Hazards
Zukünftige Richtungen
The future directions for the use of 6-Phenoxypyridin-3-ol and its derivatives could include the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . The phenoxypyridine structure has been widely used in the molecular structure of pesticides, and there is potential for further exploration in this area .
Eigenschaften
IUPAC Name |
6-phenoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQQFRTONNBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



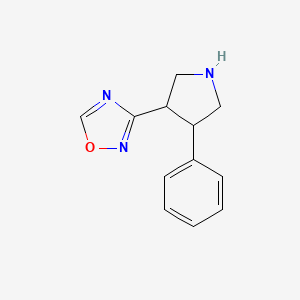
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)
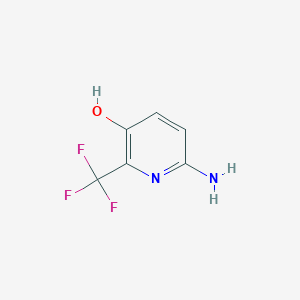
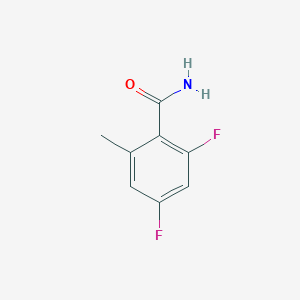
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
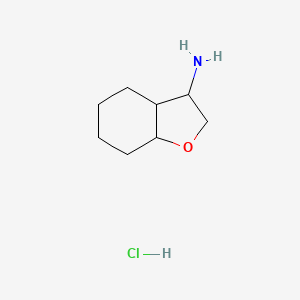
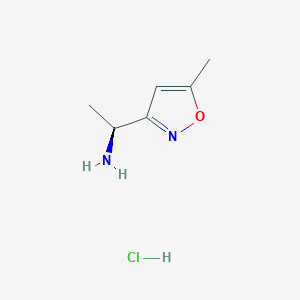
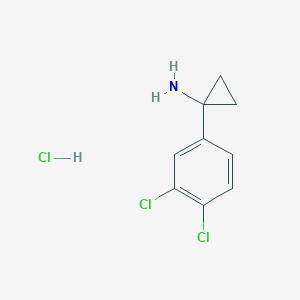
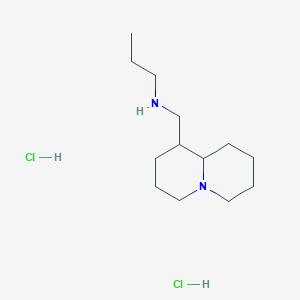
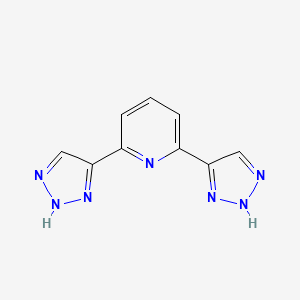
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)
